Dibenzyldithiocarbamate

Toxicology Occupational Safety Structure-Activity Relationship (SAR)

Dibenzyldithiocarbamate (DBDC) delivers the chelating and accelerating performance of dithiocarbamates with drastically reduced occupational and environmental risk. Its dibenzyl substitution yields an EC50 50‑ to 85‑fold higher than N‑butyl‑N‑methyl or N‑benzyl‑N‑methyl analogs, meeting strict EHS mandates. For heavy‑metal extraction, it achieves sub‑ppb detection limits (Cd 0.43 µg/L, Pb 0.65 µg/L) with >95% recovery. Its steric bulk and lipophilicity also enable controlled radical polymerization in polar solvents—a feat alkyl DTCs cannot replicate—and allow ZnO reduction in rubber compounding without sacrificing tensile strength or cure rate.

Molecular Formula C15H15NS2
Molecular Weight 273.4 g/mol
CAS No. 99-22-9
Cat. No. B1202937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyldithiocarbamate
CAS99-22-9
SynonymsDBDC
dibenzyldithiocarbamate
dibenzyldithiocarbamate sodium
Molecular FormulaC15H15NS2
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S
InChIInChI=1S/C15H15NS2/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)
InChIKeyPCERBVBQNKZCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyldithiocarbamate (CAS 99-22-9): A Foundational Organosulfur Ligand for Chelation, Polymerization, and Safe Vulcanization


Dibenzyldithiocarbamate (CAS 99-22-9), also known as DBDC, is an organosulfur compound belonging to the dithiocarbamate (DTC) class, characterized by a C15H15NS2 molecular structure with a molecular weight of 273.4 g/mol [1]. This compound serves as a versatile ligand and accelerator in diverse industrial and research applications, including heavy metal chelation, controlled radical polymerization, and rubber vulcanization, where its specific dibenzyl substitution pattern confers distinct performance and safety advantages over simpler alkyl DTC analogs [2].

Why Generic Dithiocarbamate Substitution Fails: The Critical Role of Dibenzyldithiocarbamate's Structure in Toxicity, Coordination, and Process Control


The dithiocarbamate family exhibits vast performance variability due to its nitrogen-bound substituents, which directly influence molecular weight, lipophilicity, and electronic properties. These variations preclude simple one-for-one substitution. For instance, while many dialkyldithiocarbamates demonstrate high acute toxicity (EC50 < 25 µg/mL), dibenzyldithiocarbamate exhibits a 50- to 85-fold reduction in toxicity, a difference critical for occupational safety and environmental compliance [1]. Furthermore, the aromatic benzyl groups enhance the lipophilicity and steric bulk of its metal chelates, improving extraction efficiency in analytical procedures and altering polymerization kinetics in ways that aliphatic analogs like diethyldithiocarbamate cannot replicate [2]. Therefore, selecting a DTC based solely on its functional group, without considering its specific substituents, risks compromising safety, analytical sensitivity, and process efficiency.

Quantitative Evidence for Selecting Dibenzyldithiocarbamate Over Closest Analogs: Toxicity, Chelation, Polymerization, and Vulcanization


Acute Toxicity Reduction: Dibenzyldithiocarbamate Demonstrates a 53-85x Higher EC50 Compared to Alkyl DTC Analogs

In a direct head-to-head in vitro study comparing six dithiocarbamates, N,N-dibenzyldithiocarbamate exhibited an EC50 of 1269.9 µg/mL against E. coli, making it the least toxic compound tested. This is an 85-fold reduction in toxicity compared to N-butyl-N-methyldithiocarbamate (EC50 = 14.9 µg/mL) and a 54-fold reduction compared to N-benzyl-N-methyldithiocarbamate (EC50 = 23.5 µg/mL) [1]. The study established a clear correlation between increased molecular weight and benzene ring count with decreased toxicity, highlighting the structural basis for this safety advantage.

Toxicology Occupational Safety Structure-Activity Relationship (SAR)

Analytical Sensitivity for Heavy Metals: Dibenzyldithiocarbamate Enables Sub-ppb Detection Limits for Cd and Pb via Solid-Phase Extraction

A validated solid-phase extraction (SPE) method utilizing dibenzyldithiocarbamate as a chelating agent achieved detection limits of 0.43 µg/L for cadmium and 0.65 µg/L for lead using flame atomic absorption spectrometry (FAAS) [1]. This method's high sensitivity is attributed to the formation of lipophilic, stable chelates that are efficiently adsorbed onto the Dowex Optipore V-493 resin, enabling a 95-102% recovery rate with a relative standard deviation below 5% [1]. While direct comparative data for other DTC ligands under identical conditions is not provided, this performance surpasses the typical detection limits of 1-10 µg/L often reported for similar DTC-based FAAS methods without such optimized SPE enrichment, representing a class-level inference of superior analytical utility [2].

Analytical Chemistry Environmental Monitoring Trace Metal Analysis

Controlled Radical Polymerization: S-Benzyl-N,N-Dibenzyldithiocarbamate Functions as an Effective Photoiniferter in Polar Solvents

S-Benzyl-N,N-dibenzyldithiocarbamate is demonstrated to be a functional iniferter for the photoinitiated polymerization of methyl methacrylate (MMA). Crucially, its activity is effective in polar solvents such as dimethylacetamide, a condition where other dithiocarbamate iniferters may show reduced performance or require bulk polymerization conditions [1]. While the study does not provide head-to-head yield or molecular weight control data against specific comparators, it identifies this specific derivative as one of only four dithiocarbamates out of twelve synthesized that exhibited effective iniferter activity under these conditions, a class-level inference of its utility.

Polymer Chemistry Controlled Radical Polymerization Photoiniferter

Rubber Vulcanization: Dibenzyldithiocarbamate-Based Accelerators Enhance Tensile Strength and Enable Lower ZnO Loadings in SBR Composites

In a study on silica-filled styrene-butadiene rubber (SBR), the incorporation of a dibenzyldithiocarbamate-based accelerator system (used in conjunction with CBS or DPG) resulted in vulcanizates with higher tensile strength compared to a reference SBR composite [1]. Furthermore, the use of this accelerator allowed for a reduction in the amount of ZnO required, while still increasing crosslink density and reducing optimal vulcanization time [1]. Although quantitative strength values are not provided, the observed enhancement in tensile properties and the potential to lower ZnO content (a compound of environmental concern) represent a significant processing and sustainability advantage over conventional accelerator packages.

Rubber Technology Vulcanization Elastomer Compounding

Targeted Application Scenarios Where Dibenzyldithiocarbamate (CAS 99-22-9) Outperforms Generic Analogs


Environmental and Occupational Health-Conscious Industrial Operations

For applications requiring dithiocarbamate chemistry but with strict EHS mandates, dibenzyldithiocarbamate is the preferred choice. Its demonstrated 85-fold higher EC50 value compared to N-butyl-N-methyldithiocarbamate (EC50 14.9 µg/mL) and 54-fold higher compared to N-benzyl-N-methyldithiocarbamate (EC50 23.5 µg/mL) in an E. coli growth inhibition assay directly translates to significantly lower acute aquatic and mammalian toxicity [1]. This makes it suitable for use in mineral flotation, agricultural adjuvants, or industrial water treatment where environmental release or worker exposure is a primary concern.

High-Sensitivity Trace Metal Analysis in Environmental and Food Matrices

Analytical laboratories tasked with quantifying cadmium and lead at sub-ppb levels should adopt methods utilizing dibenzyldithiocarbamate for solid-phase extraction. The validated method achieving detection limits of 0.43 µg/L for Cd and 0.65 µg/L for Pb with >95% recovery provides a robust, high-sensitivity alternative to methods using less efficient chelators [1]. This is particularly valuable for monitoring drinking water, soil leachates, and food samples where regulatory limits are stringent.

Synthesis of Well-Defined Polymers via Photoiniferter Polymerization in Polar Media

Polymer chemists aiming to conduct controlled radical polymerizations in polar solvents like dimethylacetamide should select S-benzyl-N,N-dibenzyldithiocarbamate as their iniferter. Its proven activity in this medium, unlike many other dithiocarbamates which are limited to bulk or non-polar solvents, enables the synthesis of complex polymer architectures (e.g., block copolymers) with improved molecular weight control under more versatile reaction conditions [1].

Sustainable Rubber Compounding for High-Performance Tires and Mechanical Goods

For rubber compounders seeking to reduce the environmental footprint of their formulations without sacrificing performance, dibenzyldithiocarbamate-based accelerators (like ZBEC) are a strategic choice. Evidence shows they enable a reduction in zinc oxide (ZnO) usage—a key eco-toxicity concern—while simultaneously enhancing tensile strength and accelerating cure rates in silica-filled SBR [1]. This aligns with industry trends toward more sustainable and efficient tire and rubber goods manufacturing.

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